
2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane typically involves the reaction of a suitable phosphorus precursor with an ethoxymethylating agent. One common method involves the use of phosphorus trichloride (PCl₃) as the phosphorus source, which reacts with ethoxymethyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonate or phosphate derivatives, which have different chemical properties and applications.
Hydrolysis Reactions: In the presence of water or aqueous solutions, the compound can undergo hydrolysis to form phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and the temperature is maintained at room temperature or slightly elevated.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents, and the temperature is controlled to prevent over-oxidation.
Hydrolysis Reactions: The compound is treated with water or dilute acids or bases. The reactions are carried out at ambient temperature, and the pH is adjusted to control the rate of hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups, such as phosphoramidates or phosphorothioates.
Oxidation Reactions: Phosphonate or phosphate derivatives.
Hydrolysis Reactions: Phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules. It is also used in the preparation of phosphonate and phosphate esters, which are important intermediates in various chemical processes.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation reactions. It is also used in the synthesis of biologically active molecules, such as nucleotide analogs and enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals. It is also used in the formulation of agricultural chemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to a target molecule. This can result in the activation or inhibition of the target molecule’s function, depending on the nature of the interaction. The pathways involved in these reactions are often complex and can vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
2-Chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane can be compared with other similar compounds, such as:
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: This compound has a similar structure but contains a benzoic acid moiety instead of a dioxaphospholane ring.
2-Chloro-4-(ethoxymethyl)pyrimidine: This compound contains a pyrimidine ring instead of a dioxaphospholane ring.
The uniqueness of this compound lies in its dioxaphospholane ring, which imparts specific chemical properties and reactivity that are not found in other similar compounds. This makes it a valuable reagent in various scientific and industrial applications.
Propiedades
Número CAS |
65534-01-2 |
|---|---|
Fórmula molecular |
C5H10ClO3P |
Peso molecular |
184.56 g/mol |
Nombre IUPAC |
2-chloro-4-(ethoxymethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H10ClO3P/c1-2-7-3-5-4-8-10(6)9-5/h5H,2-4H2,1H3 |
Clave InChI |
GTFJXSFNNWWEEM-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1COP(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


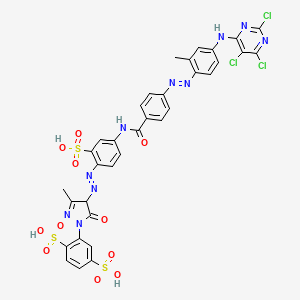
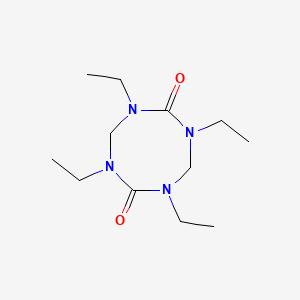
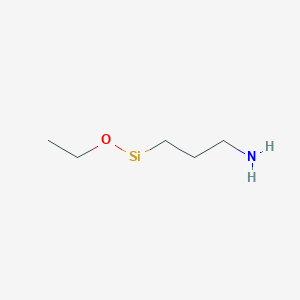
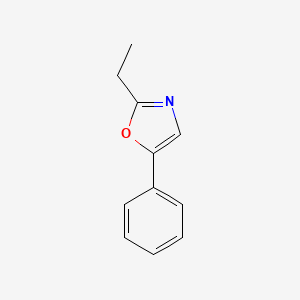


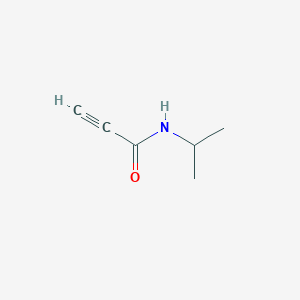
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
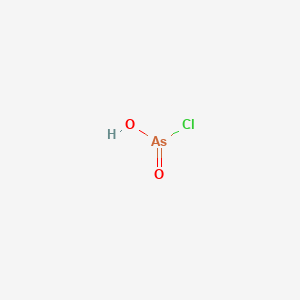
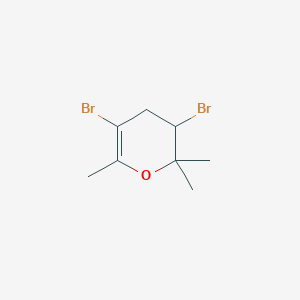
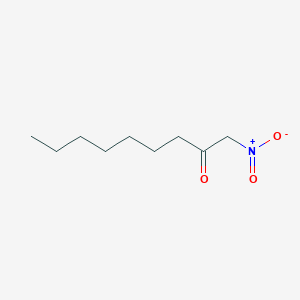


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
